![molecular formula C8H6O4 B168817 5,6-Dihydroxybenzofuran-3-one CAS No. 14771-00-7](/img/structure/B168817.png)
5,6-Dihydroxybenzofuran-3-one
Overview
Description
5,6-Dihydroxybenzofuran-3-one is a chemical compound with the molecular formula C8H6O4. Benzofuran compounds are widely distributed in nature and have been the subject of extensive research due to their unique structural features and pharmacological properties .
Mechanism of Action
Target of Action
5,6-Dihydroxybenzofuran-3-one is a benzofuran derivative that has been identified as a potential modulator of the Estrogen Receptor alpha (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen and plays a crucial role in the regulation of gene expression and the growth of cells.
Biochemical Pathways
Benzofuran compounds, including this compound, have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential effects on multiple biochemical pathways. For instance, its anti-tumor activity suggests that it may induce apoptosis or inhibit the proliferation of cancer cells . .
Biochemical Analysis
Biochemical Properties
5,6-Dihydroxybenzofuran-3-one has been shown to interact with various enzymes and proteins. For instance, it has been found to non-competitively inhibit prolyl endopeptidase (PEP), a serine protease . The nature of these interactions is non-competitive, meaning that this compound binds to a site other than the active site of the enzyme .
Molecular Mechanism
It has been shown to non-competitively inhibit PEP , suggesting that it may exert its effects at the molecular level through binding interactions with this enzyme, potentially leading to changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxybenzofuran-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling provides a useful method for the preparation of benzofuran derivatives . Another method involves the use of microwave-assisted synthesis, which has been shown to be effective in obtaining benzofuran compounds with high yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydroxybenzofuran-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, with reagents such as halogens or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Case Studies and Findings
- Inhibition of Pin1 : Certain derivatives have demonstrated strong inhibitory effects on Pin1, an oncogenic protein involved in multiple cancers. One study reported a compound with an IC50 of 0.874 mM against Pin1, significantly suppressing HCC cell proliferation and enhancing tumor suppressor miRNA biogenesis .
- Breast Cancer Activity : A series of 2-benzoylbenzofuran derivatives were screened against breast cancer cell lines (MCF-7 and MDA-MB-231). Notably, one compound showed potent activity with an IC50 of 1.287 mM, outperforming standard treatments like cisplatin .
Compound | Target Cancer Type | IC50 (mM) | Mechanism |
---|---|---|---|
5a | Hepatocellular | 0.874 | Pin1 Inhibition |
11e | Breast Cancer | 1.287 | Estrogen Receptor Modulation |
Hepatitis C Virus (HCV) Inhibition
5,6-Dihydroxybenzofuran-3-one derivatives have also been explored as potential antiviral agents against HCV. One study identified aurone derivatives as effective non-nucleoside inhibitors of HCV RNA-dependent RNA polymerase (RdRp), with some compounds exhibiting low toxicity and moderate efficacy in vitro .
Mechanistic Insights
The mechanism of action involves binding to specific sites on the RdRp enzyme, disrupting viral replication processes. Molecular docking studies have provided insights into how these compounds interact with the enzyme's active sites, indicating favorable binding interactions that could lead to new antiviral therapies .
Compound | Target Virus | EC50 (µM) | Mechanism |
---|---|---|---|
Aurone 4 | HCV | 202 | RdRp Inhibition |
Aurone 12 | HCV | 214 | RdRp Inhibition |
Structural Insights and Synthesis
The structural characteristics of this compound play a crucial role in its biological activity. The presence of hydroxyl groups enhances hydrogen bonding capabilities, which can improve binding affinity to biological targets . Recent studies have also focused on synthesizing various derivatives to optimize their pharmacological properties.
Synthesis Techniques
Green synthesis methods have been employed to create aurones and related compounds efficiently while minimizing environmental impact . This approach not only enhances yield but also supports sustainable practices in chemical manufacturing.
Comparison with Similar Compounds
5,6-Dimethoxybenzofuran-3-one: This compound has similar structural features but with methoxy groups instead of hydroxyl groups.
5,6-Dihydroxybenzofuran-2,3-dicarboxylic acid dimethyl ester: Another benzofuran derivative with additional carboxylic acid groups.
Uniqueness: 5,6-Dihydroxybenzofuran-3-one is unique due to its specific hydroxyl groups at positions 5 and 6, which contribute to its distinct chemical reactivity and biological activity . The presence of these hydroxyl groups enhances its ability to participate in hydrogen bonding and other interactions, making it a valuable compound for various applications .
Biological Activity
5,6-Dihydroxybenzofuran-3-one (C8H6O4), a benzofuran derivative, has been the subject of extensive research due to its significant biological activities. This compound exhibits a range of pharmacological properties, including anti-tumor , antibacterial , anti-oxidative , and anti-viral effects. Its unique structural features, particularly the hydroxyl groups at positions 5 and 6, contribute to its diverse biological activities and potential therapeutic applications.
Anti-Tumor Activity
Research indicates that this compound possesses notable anti-tumor properties. It has been shown to induce apoptosis in various cancer cell lines and inhibit the proliferation of tumor cells. The mechanism of action may involve modulation of cell signaling pathways related to cell cycle regulation and apoptosis.
Case Study: Apoptosis Induction
In a study examining the effects of this compound on human cancer cells, it was observed that treatment led to a significant increase in apoptotic markers, such as caspase activation and DNA fragmentation. The IC50 value for inducing apoptosis was found to be approximately 10 µM in breast cancer cell lines, suggesting a potent effect at relatively low concentrations .
Antibacterial Properties
The compound also demonstrates antibacterial activity against various pathogenic bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
This table illustrates the varying susceptibility of different bacterial strains to the compound .
Anti-Oxidative Effects
This compound exhibits strong anti-oxidative properties, which are crucial for protecting cells from oxidative stress. This activity is linked to its ability to scavenge free radicals and enhance cellular antioxidant defenses.
The compound enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative damage in cells exposed to oxidative stress .
Anti-Viral Activity
Recent studies have highlighted the potential of this compound as an anti-viral agent, particularly against hepatitis C virus (HCV). It acts as an allosteric inhibitor of HCV RNA-dependent RNA polymerase (RdRp), which is essential for viral replication.
Case Study: Inhibition of HCV RdRp
In an enzyme assay evaluating various aurone derivatives, this compound demonstrated an IC50 value of approximately 2.2 µM against HCV RdRp. Molecular docking studies revealed that the compound binds effectively within the active site of the enzyme, forming critical hydrogen bonds that stabilize the interaction .
Properties
IUPAC Name |
5,6-dihydroxy-1-benzofuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,9-10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRBEUXIJCFHCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC(=C(C=C2O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310371 | |
Record name | 5,6-Dihydroxy-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14771-00-7 | |
Record name | NSC226195 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226195 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-Dihydroxy-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5,6-dihydroxybenzofuran-3-one formed?
A1: The research paper describes the formation of a this compound-2-carboxylate radical during the autoxidation of an alkaline solution of (Z)-3-(3,4-dihydroxyphenyl)-2-hydroxypropenoic acid []. While the specific formation mechanism of the non-radical this compound is not discussed, it's plausible that similar oxidative processes could be involved. Further research is needed to confirm the exact mechanism.
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